molecular formula C3F5I B1610017 2-Iodo-1,1,3,3,3-pentafluoroprop-1-ene CAS No. 431-66-3

2-Iodo-1,1,3,3,3-pentafluoroprop-1-ene

Cat. No. B1610017
CAS RN: 431-66-3
M. Wt: 257.93 g/mol
InChI Key: XLJCQUUBIFJNCQ-UHFFFAOYSA-N
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Description

2-Iodo-1,1,3,3,3-pentafluoroprop-1-ene is a specialty product used for proteomics research applications1. It is an unsaturated fluorocarbon2.



Synthesis Analysis

One of the methods reported for its synthesis involves dehydrofluorination of 1,1,2,3,3,3-hexafluoropropane2.



Molecular Structure Analysis

The molecular structure of 2-Iodo-1,1,3,3,3-pentafluoroprop-1-ene is not explicitly mentioned in the search results. However, it is related to 1,2,3,3,3-Pentafluoropropene, which is an unsaturated fluorocarbon with the formula HFC=C(F)CF32.



Chemical Reactions Analysis

Specific chemical reactions involving 2-Iodo-1,1,3,3,3-pentafluoroprop-1-ene are not mentioned in the search results.



Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Iodo-1,1,3,3,3-pentafluoroprop-1-ene are not explicitly mentioned in the search results.


Scientific Research Applications

Intermolecular Aggregate Formation

2-Iodo-1,1,3,3,3-pentafluoroprop-1-ene, as part of the broader family of 1-iodoperfluoroalkanes, demonstrates unique behaviors in forming stable aggregates with nitrogen-containing compounds like tetramethylethylenediamine. These aggregates, characterized by exceptionally short nitrogen to iodine contacts and interdigitation of perfluorocarbon and hydrocarbon modules, have been thoroughly studied in solution and solid-state, providing insights into intermolecular interactions and the structural underpinnings of halogen bonding in supramolecular chemistry (Fontana et al., 2002).

Synthesis of Novel Polymers

The radical addition of perfluoroalkyl iodides to allyl glycidyl ether and 1,2-epoxydec-9-ene, followed by dehydroiodination and other subsequent reactions, has been utilized in the synthesis of novel perfluoroalkyl-containing polyethers. These polymers, developed through intricate synthetic pathways, highlight the role of iodine-containing compounds in advancing materials science by creating new polymer structures with potentially unique properties (Bazhin et al., 2009).

Advancements in Fluoropolymer Synthesis

The development of semifluorinated iodo–ene polymers, utilizing a mild and safe polymerization process of perfluorodiiodides with dienes, has opened new avenues in creating high-molecular-weight polymers with significant fluorine content. This methodology not only addresses the challenges associated with the processability and functionalization of fluoropolymers but also introduces a platform for producing biodegradable fluoropolymers, showcasing the pivotal role of iodine-containing compounds in the evolution of polymer science (Jaye & Sletten, 2019).

Halogen Bonding in Supramolecular Assemblies

The study of halogen bonding, particularly involving iodine compounds, has provided significant insights into the design and synthesis of supramolecular structures. Iodine's ability to act as a strong halogen bond donor has been instrumental in the construction of complex molecular assemblies, leading to a deeper understanding of the forces driving supramolecular chemistry and the potential for developing new materials with tailored properties (Libri et al., 2008).

Safety And Hazards

Specific safety and hazard information for 2-Iodo-1,1,3,3,3-pentafluoroprop-1-ene is not mentioned in the search results.


Future Directions

The future directions of research or applications involving 2-Iodo-1,1,3,3,3-pentafluoroprop-1-ene are not explicitly mentioned in the search results.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature and safety data sheets.


properties

IUPAC Name

1,1,3,3,3-pentafluoro-2-iodoprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3F5I/c4-2(5)1(9)3(6,7)8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJCQUUBIFJNCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)(C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F5I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30473223
Record name 2-Iodoperfluoroprop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-1,1,3,3,3-pentafluoroprop-1-ene

CAS RN

431-66-3
Record name 1,1,3,3,3-Pentafluoro-2-iodo-1-propene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=431-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodoperfluoroprop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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